molecular formula C11H11FIN3 B13209617 N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine

N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine

Cat. No.: B13209617
M. Wt: 331.13 g/mol
InChI Key: OBLPGFVRCGLCQQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.

Scientific Research Applications

N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s fluorescent properties enable it to interact with cellular components and be used as a probe in imaging studies .

Comparison with Similar Compounds

N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine can be compared with other quinoline derivatives, such as:

    7-Fluoroquinoline: Lacks the ethyl and iodo substituents, resulting in different chemical reactivity and applications.

    8-Iodoquinoline: Lacks the ethyl and fluoro substituents, leading to variations in its biological activity and use in research.

    N4-Ethylquinoline-3,4-diamine:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H11FIN3

Molecular Weight

331.13 g/mol

IUPAC Name

4-N-ethyl-7-fluoro-8-iodoquinoline-3,4-diamine

InChI

InChI=1S/C11H11FIN3/c1-2-15-10-6-3-4-7(12)9(13)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16)

InChI Key

OBLPGFVRCGLCQQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=CC(=C(C2=NC=C1N)I)F

Origin of Product

United States

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